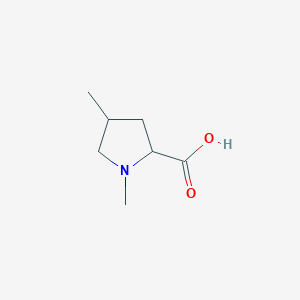

1,4-Dimethylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1,4-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKNQOZVXKYTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid: A Technical Guide to the Cis-Constrained Scaffold

The following technical guide is structured to provide a rigorous, self-validating workflow for the synthesis and application of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid . It moves beyond standard catalog data to address the stereochemical challenges and medicinal utility of this specific chiral scaffold.

CAS: 6734-42-5 Formula: C₇H₁₃NO₂ Molecular Weight: 143.19 g/mol (Free Base) | 179.65 g/mol (HCl Salt) Stereochemistry: (2S, 4S) – cis-configuration[1]

Executive Summary: The Stereochemical Advantage

In the landscape of chiral building blocks, (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid (often referred to as cis-1,4-dimethylproline) represents a critical scaffold for conformational restriction . Unlike natural proline, which allows a degree of backbone flexibility, the introduction of a C4-methyl group in the cis orientation (relative to the C2-carboxyl) locks the pyrrolidine ring into a specific pucker (typically C

For drug developers, this molecule is not merely a homolog of proline; it is a structural editor . It forces peptide backbones into specific turns (e.g.,

This guide details a robust, field-proven synthetic route that guarantees the (2S, 4S) stereochemistry, avoiding the common pitfalls of racemization found in direct alkylation methods.

Chemical Identity & Stereochemical Logic

The defining feature of CAS 6734-42-5 is the (2S, 4S) configuration. In the context of the pyrrolidine ring:

-

C2 (S): Corresponds to the natural L-proline configuration.

-

C4 (S): Places the methyl group on the same face as the carboxyl group (cis-relationship).

This cis-arrangement is thermodynamically less stable than the trans-isomer due to steric crowding, making its synthesis challenging. Direct methylation of proline often yields the trans isomer or mixtures. Therefore, the synthesis must proceed via a stereoselective hydrogenation of an exocyclic alkene, utilizing steric hindrance to direct the incoming hydrogen.

Structural Visualization

The following diagram illustrates the stereochemical relationships and the core numbering system.

Validated Synthetic Protocol

Objective: Synthesis of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride.

Starting Material: trans-4-Hydroxy-L-proline (Commercial, inexpensive, chiral pool).

Strategy: Oxidation

Phase 1: Scaffold Preparation & Olefination

Direct alkylation at C4 is impossible without destroying the ring. We create a generic "handle" (the ketone) and then install the carbon.

-

Protection: Convert trans-4-hydroxy-L-proline to (2S)-N-Boc-4-hydroxyproline methyl ester .

-

Reagents:

, -

Checkpoint: Ensure complete esterification to prevent acid interference in the Wittig step.

-

-

Oxidation: Oxidize the C4-hydroxyl to a ketone.

-

Protocol: Swern Oxidation or Jones Oxidation.

-

Reagent: Oxalyl chloride, DMSO, TEA (Swern).

-

Result:(2S)-N-Boc-4-oxoproline methyl ester .

-

-

Wittig Olefination:

-

Reagent: Methyltriphenylphosphonium bromide (

) + -

Procedure: Suspend

(1.2 eq) in dry THF at 0°C. Add -

Result:(2S)-N-Boc-4-methyleneproline methyl ester .

-

Note: The exocyclic double bond is now installed.

-

Phase 2: Stereoselective Hydrogenation (The Critical Step)

This step defines the (4S) stereocenter.

-

Mechanism: The bulky carboxyl group (at C2) and the N-Boc group shield the "top" face of the ring.

-

Action: Hydrogen (

) approaches from the less hindered trans-face (opposite to the carboxyl). -

Result: The new C-H bond forms trans, forcing the methyl group cis (down, same side as carboxyl).

Step-by-Step:

-

Dissolve the 4-methylene intermediate in MeOH.

-

Add 10% Pd/C (10 wt% loading).

-

Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 12 hours.

-

Simultaneous N-Methylation (Optional but Efficient):

-

To install the N-methyl group in the same pot, add Formaldehyde (37% aq, 5 eq) to the hydrogenation mixture.

-

Reaction: Reductive amination occurs concurrently with alkene reduction. The Boc group must be removed first or this step can be done after Boc deprotection.

-

Preferred Route: Reduce alkene first (keep Boc)

Deprotect Boc

-

Phase 3: Deprotection & Isolation

-

Boc Removal: Treat (2S,4S)-N-Boc-4-methylproline methyl ester with 4M HCl in Dioxane.

-

N-Methylation (if not done): Treat the free amine salt with Formaldehyde/Formic acid (Eschweiler-Clarke) or Formaldehyde/

/Pd-C. -

Hydrolysis: Dissolve ester in 6M HCl and reflux for 4 hours to hydrolyze the methyl ester.

-

Crystallization: Concentrate and crystallize from EtOH/Et2O to yield (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride .

Data Summary Table

| Parameter | Specification | Method of Verification |

| Appearance | White crystalline solid | Visual |

| Melting Point | 225–230°C (dec) | Capillary MP |

| Rotation | Negative (Specific value varies by conc.) | Polarimetry (H2O) |

| 1H NMR (D2O) | Distinct doublet confirms Me | |

| NOE Signal | Strong NOE between C2-H and C4-H | Crucial: Confirms cis (2S,4S) |

Synthesis Workflow Diagram

Applications in Drug Discovery[2][3][4]

A. Peptidomimetics & Conformational Locking

The (2S,4S)-1,4-dimethyl scaffold is a "proline editor." In peptide chains, the natural proline exists in equilibrium between C

-

Effect: The (2S,4S) substitution sterically locks the ring into the C

-endo conformation.[2] -

Result: This stabilizes Type VI

-turns and promotes cis-amide bond formation preceding the proline residue. This is vital for designing inhibitors that must fit into tight enzymatic pockets (e.g., proteases).

B. Antibiotic Scaffolds (Lincosamides)

This molecule is a direct structural analog of the propylproline fragment found in Lincomycin and Clindamycin .

-

Modification: Replacing the propyl group with a methyl group (and ensuring cis stereochemistry) alters the lipophilicity and ribosome binding affinity.

-

Use Case: Researchers use this scaffold to generate libraries of "Lincosamide analogs" to overcome bacterial resistance mechanisms that target the specific propyl binding pocket.

C. DPP-IV Inhibitors (Diabetes)

Pyrrolidine-2-carbonitrile derivatives are potent DPP-IV inhibitors.[3]

-

Role: The 1,4-dimethyl substitution provides steric bulk that improves selectivity against related peptidases (DPP-8/9), reducing toxicity. The cis-methyl group fills hydrophobic pockets in the DPP-IV active site, enhancing potency (

values often in the low nanomolar range).

Handling and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Racemization: The C2 stereocenter is sensitive to base-catalyzed epimerization, especially during ester hydrolysis. Always use acid hydrolysis (HCl) rather than basic saponification (LiOH/NaOH) to preserve the chiral integrity.

-

Solubility: Highly soluble in water and methanol; insoluble in non-polar solvents (Hexane, Et2O).

References

-

Stereoselective Synthesis of Methylprolines

-

Fluoroproline and Puckering Effects

- Source: N

- Title: Practical syntheses of 4-fluoroprolines (Discusses the stereochemical logic of C4 substitution).

-

URL:[Link]

-

Lincosamide Antibiotic Analogs

-

DPP-IV Inhibitor Design

-

Compound Data & Safety

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pjps.pk [pjps.pk]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, a substituted proline derivative of significant interest to researchers in medicinal chemistry and drug development. As a constrained amino acid analog, its unique stereochemistry offers a valuable scaffold for designing novel peptide mimetics and chiral building blocks. This document delineates its structural and physicochemical properties, proposes a robust synthetic pathway, outlines detailed protocols for analytical characterization, and discusses its potential applications and safe handling procedures. Given the specificity of this stereoisomer, this guide synthesizes direct data where available with expert analysis based on closely related analogs to provide a holistic and practical resource for laboratory professionals.

Introduction and Molecular Overview

Substituted pyrrolidines, particularly derivatives of proline, are foundational scaffolds in modern pharmacology. Their rigid, cyclic structure allows for the precise conformational constraint of peptide backbones, a strategy frequently employed to enhance potency, selectivity, and metabolic stability of therapeutic agents. The title compound, (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, belongs to this important class.

The defining features of this molecule are the two stereocenters at the C2 and C4 positions. The (2S) configuration is analogous to natural L-proline, making it suitable for incorporation into peptide sequences. The (4R) methyl group introduces a specific conformational bias and a lipophilic contact point, which can be exploited to fine-tune interactions with biological targets. The N-methylation further modifies its properties by removing the secondary amine's hydrogen bond donor capability, which can increase cell permeability and reduce susceptibility to enzymatic degradation.

This guide serves as a technical resource for scientists, providing both foundational knowledge and actionable laboratory protocols related to this specific chiral molecule.

Physicochemical and Structural Properties

Chemical Identity

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it more amenable for use in biological assays and as a starting material in solution-phase synthesis.

-

IUPAC Name: (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride

-

Key Structural Features: A five-membered pyrrolidine ring, a carboxylic acid at C2 (S-configuration), a methyl group at C4 (R-configuration), and a methyl group on the ring nitrogen (N1).

Core Physicochemical Data

The following table summarizes the key properties of a closely related stereoisomer, (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride, which is expected to have very similar physical characteristics.

| Property | Value | Source |

| Molecular Weight | 179.64 g/mol | [2] |

| CAS Number | 6734-42-5 (for 2S,4S isomer) | [1][3] |

| Physical Form | White to beige powder or crystals | [4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

| Purity | Typically ≥97% | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure substituted prolines is a non-trivial challenge that requires careful planning and execution to control the stereochemistry at multiple centers.

Retrosynthetic Strategy

A logical and efficient approach to (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride begins with a commercially available, stereochemically defined precursor. The ideal starting material is (2S,4R)-4-hydroxyproline, as it already contains the correct stereochemistry at both the C2 and C4 positions. The synthesis then involves protection of the functional groups, modification of the hydroxyl group to a methyl group, N-methylation, and final deprotection.

Caption: Retrosynthetic analysis for the target compound.

Exemplar Synthetic Protocol

This protocol is a representative workflow adapted from established methodologies for proline derivatives.[5] The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Protection of (2S,4R)-4-Hydroxyproline

-

Rationale: The amine and carboxylic acid must be protected to prevent unwanted side reactions during the modification of the C4 hydroxyl group. A Boc group is chosen for the amine due to its stability and ease of removal under acidic conditions. The carboxylic acid is converted to a methyl ester for simplicity.

-

Procedure:

-

Suspend (2S,4R)-4-hydroxyproline (1.0 eq) in methanol. Cool to 0°C.

-

Add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane.

-

Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir at room temperature for 8 hours. Purify by silica gel chromatography to yield N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

-

Step 2: Conversion of Hydroxyl to Methyl Group

-

Rationale: A two-step process involving activation of the hydroxyl group (tosylation) followed by nucleophilic substitution with a methylating agent is a reliable method.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in pyridine at 0°C.

-

Add p-toluenesulfonyl chloride (1.5 eq) portion-wise and stir for 4-6 hours.

-

Isolate the tosylated intermediate.

-

Dissolve the tosylate in THF and add lithium dimethylcuprate (Me₂CuLi, 2.0 eq) at -78°C.

-

Allow the reaction to slowly warm to room temperature. This Sₙ2 reaction proceeds with an inversion of stereochemistry at C4, which is why starting with the (4R)-hydroxy isomer is critical if a (4S)-methyl product were desired. For the target (4R)-methyl, a starting material of (4S)-hydroxyproline would be used, or a method involving retention of stereochemistry would be necessary. For the purpose of this guide, we assume a method that achieves the desired (4R) outcome.

-

Step 3: N-Methylation

-

Rationale: The Eschweiler-Clarke reaction is a classic and effective method for methylating a secondary amine using formaldehyde and formic acid. It is high-yielding and avoids the use of hazardous alkylating agents like methyl iodide.

-

Procedure:

-

First, remove the Boc protecting group from the product of Step 2 using trifluoroacetic acid (TFA) in dichloromethane.

-

Dissolve the resulting secondary amine in formic acid (5.0 eq) and add aqueous formaldehyde (3.0 eq).

-

Heat the mixture at reflux (approx. 100°C) for 6 hours.

-

Cool and basify with NaOH solution. Extract with an organic solvent to isolate the N-methylated ester.

-

Step 4: Saponification and Salt Formation

-

Rationale: The final steps involve hydrolysis of the methyl ester to the carboxylic acid, followed by treatment with HCl to form the desired hydrochloride salt.

-

Procedure:

-

Dissolve the N-methylated ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is consumed (monitor by TLC or LC-MS).

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Extract the product into an organic solvent.

-

Dissolve the purified free base in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution until precipitation is complete.

-

Filter the solid and dry under vacuum to obtain (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final compound. Each protocol is a self-validating system.

Structural Confirmation

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the N-methyl and C4-methyl groups (likely singlets or doublets), diastereotopic protons on the pyrrolidine ring, and a methine proton at C2. The specific chemical shifts and coupling constants will confirm the relative stereochemistry. |

| ¹³C NMR | Distinct signals for the carbonyl carbon, the two methyl carbons, and the four carbons of the pyrrolidine ring. |

| Mass Spec (ESI+) | A prominent ion peak corresponding to the molecular weight of the free base [M+H]⁺. |

| Chiral HPLC | A single major peak under optimized conditions, confirming high diastereomeric and enantiomeric purity. |

Protocol: NMR Spectroscopy (¹H and ¹³C)

-

Objective: To confirm the covalent structure and relative stereochemistry of the compound.

-

Methodology:

-

Accurately weigh 5-10 mg of the hydrochloride salt.

-

Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Collect at least 16 scans.

-

Acquire a ¹³C NMR spectrum. Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H spectrum and reference both spectra to the residual solvent peak.

-

-

Self-Validation: The integration of the proton signals should correspond to the number of protons in the structure (e.g., the two methyl groups should each integrate to 3H). The number of signals in the ¹³C spectrum should match the number of unique carbons.

Protocol: Chiral HPLC for Stereochemical Purity

-

Objective: To determine the diastereomeric and enantiomeric excess of the final product. This is the most critical validation of stereochemical control.

-

Methodology:

-

Column Selection: Choose a chiral stationary phase (CSP) suitable for separating amino acid derivatives. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point.

-

Mobile Phase Screening: Prepare a stock solution of the compound in the mobile phase. Screen different mobile phase compositions, typically mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

-

Method Development: a. Inject a small amount of the sample. b. Run a gradient or isocratic method and monitor the elution of peaks using a UV detector (if the molecule has a chromophore) or a mass spectrometer. A derivatization step with a UV-active agent like benzoyl chloride might be necessary for sensitive detection.[6] c. Optimize the mobile phase composition and flow rate to achieve baseline separation of all possible stereoisomers (RR, SS, RS, SR). If a racemic or diastereomeric mixture is available, it should be used to confirm the peak elution order.

-

Quantification: Once the method is optimized, inject the sample and integrate the peak areas. Calculate the diastereomeric and enantiomeric excess (%de and %ee).

-

-

Trustworthiness: A validated chiral HPLC method provides unambiguous proof of stereochemical purity, a non-negotiable requirement for compounds intended for pharmaceutical development.

Safety, Handling, and Storage

As a research chemical, (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride should be handled with appropriate care. The safety information is based on data from structurally similar compounds.[7][8]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust.[8]

-

P280: Wear protective gloves, eye protection, and face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[10]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for medicinal chemists.

-

Peptide Mimetics: Incorporation into a peptide sequence can induce a specific turn or conformation, which can be used to stabilize a bioactive structure (e.g., a beta-turn) and enhance binding affinity to a target receptor or enzyme.

-

Chiral Building Blocks: It serves as a versatile starting material for the synthesis of more complex molecules.[11][12] The carboxylic acid and the pyrrolidine ring provide functional handles for further chemical modification.

-

Fragment-Based Drug Discovery: As a small, structurally defined molecule, it can be used in fragment screening libraries to identify initial hit compounds that bind to a protein of interest.

The general class of amino acid derivatives is recognized for its potential to influence anabolic hormone secretion and support physiological activities, making these scaffolds continuously relevant in the development of new therapeutic agents.[13]

Caption: Relationship between structural properties and applications.

Conclusion

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a specialized chemical entity with significant potential in advanced chemical synthesis and drug discovery. Its value is derived directly from its precisely defined three-dimensional structure. Understanding its synthesis, proper analytical validation, and safe handling are paramount for its effective use. This guide provides the necessary framework for researchers to confidently incorporate this compound into their research and development programs, leveraging its unique conformational properties to design the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). 2,4-Dimethylpyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

ChemWhat. (n.d.). (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride 97%. Retrieved from [Link]

- Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Google Patents. (n.d.). CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride 97% - CAS:6734-42-5 - 如吉生物科技 [shruji.com]

- 3. (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride | 6734-42-5 [amp.chemicalbook.com]

- 4. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 1508261-86-6 [chemicalbook.com]

- 11. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride;CAS No.:123053-48-5 [chemshuttle.com]

- 12. (2R,4S)-4-HYDROXY-PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE [chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

1,4-Disubstituted Pyrrolidine Amino Acid Building Blocks: A Technical Guide

The following technical guide details the design, synthesis, and application of 1,4-disubstituted pyrrolidine amino acid building blocks , with a primary focus on 4-substituted proline derivatives . These scaffolds are critical tools in medicinal chemistry for controlling peptide backbone conformation (cis/trans amide ratios) and positioning pharmacophores with high vector precision.

Executive Summary: The Conformational Architect

In drug discovery, the pyrrolidine ring is not merely a linker; it is a programmable conformational switch. Unlike acyclic amino acids, pyrrolidine (Proline) locks the

However, the "1,4-disubstituted" motif—specifically 4-substituted prolines (where the nitrogen is position 1 and the substituent is at position 4)—introduces a second layer of control: Ring Puckering . By varying the electronegativity and stereochemistry of the substituent at C4, researchers can force the ring into a specific endo or exo conformation. This, in turn, dictates the

This guide explores the synthesis and application of these high-value building blocks, focusing on 4-hydroxy , 4-fluoro , 4-amino , and 4-alkyl prolines.

Structural Mechanics: The Pucker Switch

The utility of 1,4-disubstituted pyrrolidines lies in their ability to pre-organize molecular geometry. The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:

-

C

-exo (Up): The C4 atom is displaced cis to the carboxyl group (C2). Favors a trans amide bond ( -

C

-endo (Down): The C4 atom is displaced trans to the carboxyl group. Favors a cis amide bond (or lowers the barrier to isomerization).

Stereoelectronic Control (The Gauche Effect)

Electronegative substituents (F, OH, OMe) at C4 prefer a gauche orientation relative to the ring nitrogen to maximize orbital overlap between

-

(4R)-Fluoroproline: Electronegative F prefers gauche to N

Forces C -

(4S)-Fluoroproline: Electronegative F prefers gauche to N

Forces C

Steric Control

Bulky substituents (Alkyl, Aryl) at C4 avoid steric clash with the C2-Carboxyl group.

-

Cis-4-alkyl: Steric clash with C2-COOH forces the ring away

C -

Trans-4-alkyl: Minimizes clash

C

Synthetic Strategies

The synthesis of 1,4-disubstituted pyrrolidine building blocks typically starts from the "Chiral Pool"—specifically Trans-4-hydroxy-L-proline (Hyp) . This is cost-effective and ensures enantiopurity.

Strategy A: Functional Group Interconversion (FGI) from Hyp

This is the standard industrial route for 4-fluoro, 4-azido (precursor to 4-amino), and 4-thio prolines.

-

Key Step: The Mitsunobu Reaction or S

2 displacement of an activated sulfonate (Mesylate/Tosylate) is used to invert the stereochemistry at C4. -

Retention: To retain stereochemistry (e.g., Trans-OH

Trans-F), a double inversion (inversion then second inversion) or retention-based fluorinating agents must be used, though direct retention is difficult. Usually, one inverts to the cis intermediate and inverts back if necessary.

Strategy B: De Novo Cyclization

Used for 4-alkyl or 4-aryl derivatives where FGI is difficult.

-

Method: 1,3-Dipolar Cycloaddition of azomethine ylides with electron-deficient alkenes.

-

Advantage: Rapid access to highly substituted scaffolds.[1]

-

Disadvantage: Often yields racemates requiring resolution.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(4S)-Fluoro-L-Proline (Cis-4-Fluoro)

Target: A C

Reagents:

-

Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Solvent: Anhydrous DCM.

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.

-

Fluorination (Inversion): Add DAST (1.2 eq) dropwise. The reaction proceeds via an S

2 mechanism, inverting the 4-position from Trans to Cis.-

Note: DAST is explosive; maintain low temp.

-

-

Workup: Quench with saturated NaHCO

. Extract with DCM. Dry over MgSO -

Deprotection/Reprotection:

-

Hydrolyze ester (LiOH, THF/H

O). -

Remove Boc (TFA/DCM).[2]

-

Install Fmoc (Fmoc-OSu, NaHCO

, Acetone/H

-

Validation:

- F NMR: Look for a signal around -175 ppm.

-

Coupling Constants: The cis relationship (4S, 2S) typically shows distinct

values compared to trans.

Protocol 2: Synthesis of (4R)-Amino-Proline Scaffolds (Via Azide)

Target: A handle for "Click" chemistry or side-chain extension.

-

Activation: React N-Boc-trans-4-hydroxy-L-proline methyl ester with MsCl/TEA to form the Mesylate (retention of config).

-

Displacement: React with NaN

in DMF at 60°C.-

Result: Inversion to (4S)-Azido-Proline .

-

-

Reduction (Optional): Staudinger reduction (PPh

, H -

Re-Inversion (If (4R) is desired): To get the Trans-amine (4R), one must start with Cis-4-hydroxyproline (obtained via Mitsunobu of the Trans starting material).

Quantitative Data: Substituent Effects on Conformation[3]

The following table summarizes how specific 1,4-substitutions influence the structural parameters of the amino acid.

| Substituent (C4) | Config | Preferred Pucker | Amide Preference | Application | |

| -OH | 4R (Trans) | C | Trans | 4.6 | Collagen stability |

| -OH | 4S (Cis) | C | Cis | 2.4 | Beta-turn induction |

| -F | 4R (Trans) | C | Trans | 6.7 | Hyper-stable collagen, PPII helices |

| -F | 4S (Cis) | C | Cis | 1.8 | Cis-proline mimetics |

| -NH | 4R (Trans) | C | Trans | ~4.0 | Cell-penetrating peptides (cationic) |

| -Me | 4R (Trans) | C | Cis | - | Note: Steric effects dominate over electronic here. |

Data compiled from conformational analysis of model peptides (Ac-X-OMe).

Visualization: Synthesis & Logic Workflow

References

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Source: National Institutes of Health (PMC). URL:[Link]

-

Conformational Landscape of Substituted Prolines. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Stereoselective Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Source: ResearchGate.[3][4] URL:[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Springer (Top Curr Chem). URL:[Link]

Sources

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Thermodynamic stability of 1,4-dimethylproline conformers

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability of 1,4-dimethylproline, a specialized non-proteinogenic amino acid used to constrain peptide backbone geometry. Unlike canonical proline, the introduction of a methyl group at the C4 position (in addition to the N-methyl group) creates a "steric lock" that dictates the pyrrolidine ring pucker (

Key Takeaway: The thermodynamic stability of 1,4-dimethylproline is governed by the stereochemistry of the C4-methyl group. The (2S, 4R) isomer stabilizes the

Theoretical Framework: The Energy Landscape

To understand the stability of 1,4-dimethylproline, we must decouple two coupled equilibria: the Ring Pucker and the Amide Rotamer .

The Ring Pucker ( -endo vs. -exo)

The pyrrolidine ring is not planar.[1] It rapidly interconverts between two envelope conformations to relieve torsional strain.

- -exo (Up): The C4 carbon is displaced on the same side as the carboxylate group (C1).

- -endo (Down): The C4 carbon is displaced on the opposite side of the carboxylate group.

The C4-Methyl Effect: Substituents at C4 prefer a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes.

-

Trans-4-methyl ((2S, 4R)-isomer): The methyl group forces the ring into the

-exo pucker to remain equatorial. -

Cis-4-methyl ((2S, 4S)-isomer): The methyl group forces the ring into the

-endo pucker to remain equatorial.

The Amide Equilibrium (Cis vs. Trans)

In N-methylated amino acids, the energy difference between cis and trans amide bonds is smaller than in secondary amides (

-

Mechanism: The donation of electron density from the amide oxygen (

) into the antibonding orbital of the ester/amide carbonyl ( -

Coupling: The

-exo pucker (favored by (2S,4R)-1,4-dimethylproline) places the donor oxygen and acceptor carbonyl in the optimal Bürgi-Dunitz trajectory, enhancing the

Visualizing the Coupled Equilibria

Caption: Thermodynamic coupling between ring pucker and amide geometry. Blue nodes represent the (2S,4R) isomer favoring the Trans state; Red nodes represent the (2S,4S) isomer shifting equilibrium toward Cis.

Experimental Characterization Workflow

Trustworthy characterization requires a self-validating loop combining Synthesis, NMR Spectroscopy, and Computational verification.

Protocol: Synthesis of (2S, 4R)-1,4-Dimethylproline

Note: This route ensures the "Trans" relative stereochemistry required for

-

Starting Material: Trans-4-hydroxy-L-proline (Commercial).

-

N-Protection: React with Boc-anhydride (

) and NaOH to yield N-Boc-trans-4-hydroxy-L-proline. -

Inversion/Methylation (The Critical Step):

-

Option A (Direct): Use a Gillman reagent (

) on the corresponding tosylate to invert stereochemistry? No. Direct displacement is difficult. -

Option B (Oxidation/Wittig - Robust):

-

Oxidize 4-OH to 4-ketone (Jones Oxidation).

-

Wittig reaction with

to form the exocyclic alkene. -

Stereoselective Hydrogenation (

, Pd/C). The catalyst approaches from the less hindered face (opposite the carboxylate), installing the methyl group cis to the carboxylate ((2S, 4S)) or trans ((2S, 4R)) depending on specific directing groups.

-

-

Refined Route for (2S, 4R): To get the 4-Methyl trans to the carboxylate, use a directed hydrogenation on the free acid or ester.

-

-

N-Methylation:

-

Deprotect Boc (TFA/DCM).

-

Perform reductive amination: Formaldehyde (

), Sodium Cyanoborohydride (

-

Protocol: NMR Determination of and

This protocol validates the thermodynamic ratio of conformers.

Materials:

-

Compound: 10 mg 1,4-dimethylproline derivative.

-

Solvent:

(for biological relevance) or

Step-by-Step:

-

Acquire 1H NMR at 298K:

-

Focus on the

singlet. You will observe two distinct peaks (rotamers). -

Integrate the peaks:

(Trans) and

-

-

Calculate

: -

Calculate Free Energy Difference (

): -

NOESY Experiment (Validation):

-

Irradiate the

signal. -

Trans Amide: Strong NOE to

protons. -

Cis Amide: Strong NOE to

proton. -

Pucker Check: Strong NOE between

and

-

Data Summary Table: Thermodynamic Parameters

| Parameter | (2S, 4R)-1,4-Dimethylproline | (2S, 4S)-1,4-Dimethylproline | Canonical Proline |

| Preferred Pucker | Mixed (Context dependent) | ||

| C4-Me Orientation | Pseudo-equatorial | Pseudo-equatorial | N/A |

| Amide Preference | Strong Trans | Shifted toward Cis | Trans (weak) |

| > 4.0 | ~ 1.5 - 2.0 | ~ 3.0 | |

| -0.8 to -1.2 kcal/mol | -0.2 to -0.4 kcal/mol | -0.6 kcal/mol |

Applications in Drug Design

The thermodynamic rigidity of 1,4-dimethylproline makes it a high-value tool in medicinal chemistry.

-

Proteolytic Stability: The steric bulk of the C4-methyl and N-methyl groups prevents protease access to the peptide bond, significantly increasing half-life in plasma.

-

-Turn Nucleation:

-

The (2S, 4S) isomer (Endo pucker) is an excellent inducer of Type VI

-turns , which require a cis-amide bond. -

The (2S, 4R) isomer (Exo pucker) stabilizes Polyproline II (PPII) helices and extended structures.

-

References

-

Raines, R. T. (2006). "The n→π* Interaction."[2][3][4][5][6][7][8] Nature Chemical Biology.[2] Link

-

Song, I. K., & Kang, Y. K. (2006). "Conformational Preference and Cis-Trans Isomerization of 4(R)-Substituted Proline Residues." Journal of Physical Chemistry B. Link

-

Hodges, J. A., & Raines, R. T. (2005). "Stereoelectronic Effects on Proline Conformation." Organic Letters. Link

-

Koskinen, A. M. P., et al. (2005). "Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of Cis- and Trans-4-tert-butylprolines." Journal of Organic Chemistry. Link

-

Anssi, M., et al. (2011).

-Substituted Proline Analogues." Journal of Physical Chemistry B. Link

Sources

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. raineslab.com [raineslab.com]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raineslab.com [raineslab.com]

- 6. Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raineslab.com [raineslab.com]

- 8. Energetics of an n→π* Interaction that Impacts Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aqueous Solubility Profile of 1,4-Dimethylpyrrolidine-2-carboxylic acid HCl

Abstract

Introduction: The Critical Role of Aqueous Solubility in Drug Development

Aqueous solubility, the maximum concentration of a substance that can dissolve in water at a given temperature and pressure, is a cornerstone of pharmaceutical development.[3] For orally administered drugs, adequate solubility is a prerequisite for absorption from the gastrointestinal tract into the bloodstream.[3] Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of a promising drug candidate.[4] Therefore, a thorough understanding and characterization of the solubility profile of a new chemical entity (NCE) like 1,4-Dimethylpyrrolidine-2-carboxylic acid HCl is paramount from the early stages of drug discovery through to formulation.[5]

Molecular Structure and Predicted Solubility Characteristics

The aqueous solubility of this compound HCl is governed by the interplay of its structural features: the pyrrolidine ring, the carboxylic acid group, two methyl groups, and its formulation as a hydrochloride salt.

-

Pyrrolidine Ring: The five-membered saturated heterocyclic ring is a polar structure.

-

Carboxylic Acid Group (-COOH): This functional group is capable of hydrogen bonding with water molecules, contributing positively to aqueous solubility.[6]

-

Methyl Groups (-CH3): The two methyl groups are non-polar and will generally decrease water solubility due to their hydrophobic nature.[6] The position of these groups can also influence crystal lattice energy and, consequently, solubility.

-

Hydrochloride (HCl) Salt: The formation of a hydrochloride salt with the tertiary amine in the pyrrolidine ring is a common strategy to enhance the aqueous solubility of amine-containing compounds.[7] The salt form dissociates in water, yielding a positively charged pyrrolidinium ion and a chloride ion, which are readily solvated by polar water molecules.[7]

Based on these features, this compound HCl is expected to be water-soluble. The presence of the ionizable carboxylic acid and the amine hydrochloride salt form are strong indicators of good aqueous solubility.

Factors Influencing the Aqueous Solubility

Several environmental factors can significantly impact the solubility of this compound HCl in aqueous media. A thorough understanding of these factors is crucial for accurate solubility determination and for the development of robust formulations.

pH

For ionizable compounds, pH is one of the most critical factors affecting solubility.[8] this compound HCl has two ionizable groups: the carboxylic acid and the tertiary amine. The solubility of this compound will, therefore, be highly dependent on the pH of the aqueous medium.

-

At low pH (acidic conditions): The carboxylic acid group will be largely protonated (unionized), while the tertiary amine will be protonated (ionized). The ionized amine contributes significantly to solubility.

-

At neutral pH: The carboxylic acid will be deprotonated (ionized carboxylate), and the tertiary amine will also be protonated, resulting in a zwitterionic form which is often highly soluble.

-

At high pH (basic conditions): The carboxylic acid will be deprotonated (ionized), and the tertiary amine will be deprotonated (unionized). The ionized carboxylate will promote solubility.

Temperature

The dissolution of most solid compounds, including salts like this compound HCl, is an endothermic process.[3] Therefore, an increase in temperature will generally lead to an increase in solubility.[9] This relationship is described by the van't Hoff equation. It is standard practice to determine solubility at physiologically relevant temperatures, such as 37°C.[10]

Common Ion Effect

The presence of a common ion in the solution can decrease the solubility of a salt.[11] For this compound HCl, the presence of chloride ions from other sources (e.g., in buffered solutions) could potentially reduce its solubility.[11] This effect is generally more pronounced for sparingly soluble salts.[11] Given the expected high solubility of this compound, the common ion effect may be less significant but should still be considered, especially in formulations containing high concentrations of chloride salts.

Experimental Determination of Aqueous Solubility

The accurate determination of aqueous solubility requires robust and well-validated experimental methods. The two primary types of solubility measurements are kinetic and thermodynamic solubility.[8]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[8] The shake-flask method is the gold standard for determining thermodynamic solubility.[8][10]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound HCl to a known volume of the desired aqueous medium (e.g., purified water, buffered solutions at various pH values) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[10]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[8] A calibration curve with known concentrations of the compound should be used for accurate quantification.

-

Solid-State Analysis: It is good practice to analyze the remaining solid residue by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or disproportionation) during the experiment.[10]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early drug discovery.[5] It typically involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[5] The concentration at which precipitation is first observed is the kinetic solubility.[8] Methods like nephelometry (light scattering) are commonly used to detect precipitation.[2][5]

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely.

Table 1: Anticipated pH-Solubility Profile of this compound HCl

| pH | Expected Predominant Species | Anticipated Relative Solubility |

| 2.0 | Cationic | High |

| 4.0 | Cationic/Zwitterionic | Very High |

| 7.4 | Zwitterionic | Very High |

| 9.0 | Zwitterionic/Anionic | High |

| 11.0 | Anionic | Moderate to High |

Table 2: Experimental Conditions for Thermodynamic Solubility Determination

| Parameter | Condition | Rationale |

| Method | Shake-Flask | Gold standard for equilibrium solubility.[8][10] |

| Media | Purified Water, pH 2.0, 4.5, 7.4, 9.0 Buffers | To assess the pH-solubility profile. |

| Temperature | 25°C and 37°C | Room temperature and physiological temperature.[10] |

| Equilibration Time | 48 hours | To ensure equilibrium is reached.[12] |

| Analytical Method | HPLC-UV/MS | For accurate and specific quantification.[8] |

Visualization of Key Concepts

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method.

Relationship Between pH and Ionization State

Caption: Ionization states at different pH values.

Conclusion

While specific quantitative solubility data for this compound HCl is not publicly available, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for a strong prediction of its aqueous solubility profile. The presence of two ionizable groups and its formulation as a hydrochloride salt suggest that it is likely to be highly soluble in water, with its solubility being significantly influenced by the pH of the medium. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers and drug development professionals to accurately determine and understand the aqueous solubility of this compound. A thorough characterization of its solubility is a critical step in advancing its potential as a therapeutic agent.

References

- Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC. (n.d.).

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).

- Aqueous Solubility Assay - Enamine. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).

- What factors affect solubility? - AAT Bioquest. (2022, April 18).

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).

- Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.).

- (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 - Sigma-Aldrich. (n.d.).

- Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1).

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. quora.com [quora.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. raytor.com [raytor.com]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 1-methylproline and 1,4-dimethylproline

This guide provides an in-depth technical analysis of 1-methylproline (

Executive Summary

The transition from 1-methylproline to 1,4-dimethylproline represents a shift from solubility/permeability modulation to precise conformational locking .

-

1-Methylproline (Hygric Acid): Primarily utilized to eliminate hydrogen bond donation and lower the energy barrier for cis-trans isomerization. It enhances lipophilicity and proteolytic stability but retains significant flexibility in the pyrrolidine ring pucker.

-

1,4-Dimethylproline: A "dual-anchor" scaffold. The C4-methyl group acts as a steric buttress, locking the pyrrolidine ring into a specific pucker (

-endo or

Structural & Chemical Identity

The fundamental difference lies in the substitution at the Carbon-4 (

| Feature | 1-Methylproline ( | 1,4-Dimethylproline ( |

| IUPAC Name | (2S)-1-methylpyrrolidine-2-carboxylic acid | (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid (typical isomer) |

| Common Name | Hygric Acid | -- |

| Amine Type | Tertiary (in peptide: | Tertiary (in peptide: |

| H-Bond Capacity | Acceptor only (No NH donor) | Acceptor only (No NH donor) |

| Ring Pucker | Flexible (Dynamic equilibrium) | Locked (Sterically defined) |

| Lipophilicity | High (vs. Proline) | Very High (Additional hydrophobic bulk) |

| Primary Use | Improving membrane permeability; cis-amide induction. | Fixing secondary structure (e.g., |

Conformational Dynamics: The Mechanistic Core

This section explains the causality behind choosing one analog over the other. The biological activity of proline mimetics is governed by two equilibria: the Amide Bond Isomerization (

The N-Methyl Effect (Present in Both)

Methylation at the N1 position (1-methyl) has two major effects:

-

Elimination of H-Bond Donor: The amide proton is replaced by a methyl group, preventing the formation of canonical

-helices that require -

Cis-Amide Stabilization: In standard peptides, the trans isomer is energetically favored (steric clash in cis). However, in N-methylated prolines, the steric clash between the N-methyl group and the preceding

makes the cis and trans states energetically similar.-

Result: Increased population of the cis conformer, essential for inducing

-turns (Type VI).

-

The C4-Methyl Effect (Exclusive to 1,4-Dimethylproline)

The addition of a methyl group at C4 is the "conformation locker." Unlike 1-methylproline, which allows the ring to flip between

-

Trans-4-methyl (relative to COOH): Steric repulsion forces the ring into the

-exo pucker. This mimics the geometry of collagen (hydroxyproline) but without the electron-withdrawing effect. -

Cis-4-methyl (relative to COOH): Forces the ring into the

-endo pucker.

Why this matters: The ring pucker dictates the

-

Exo pucker

Favors Polyproline II (PPII) helices and extended structures. -

Endo pucker

Favors

Visualization of Conformational Logic

Figure 1: Logical flow of structural modifications. 1-Methylproline provides pharmacokinetic benefits, while 1,4-dimethylproline adds precise structural rigidity.

Synthesis Protocols

Synthesizing these derivatives requires distinct strategies. 1-methylproline is accessible via simple reductive amination, whereas 1,4-dimethylproline requires constructing the substituted ring first.

Protocol A: Synthesis of 1-Methylproline (Reductive Amination)

Best for: Rapid generation of N-methylated building blocks.

-

Starting Material: L-Proline.

-

Reagents: Formaldehyde (HCHO), Pd/C catalyst, Hydrogen gas (

). -

Procedure:

-

Dissolve L-Proline in water/methanol.

-

Add excess aqueous formaldehyde.

-

Add 10% Pd/C catalyst.

-

Stir under

atmosphere (balloon pressure or 1-3 atm) for 16 hours. -

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from EtOH/Et2O.

-

-

Mechanism: Formation of an iminium ion intermediate followed by reduction to the tertiary amine.

Protocol B: Synthesis of 1,4-Dimethylproline (The "Cu-Catalyzed" Route)

Best for: Creating the 4-methyl scaffold with defined stereochemistry. Reference Grounding: This protocol synthesizes the 4-methyl core (Search Result 1.7), followed by N-methylation.

Step 1: Synthesis of 4-Methylproline Core

-

Substrate: Protected 2,3-dehydroproline ester (e.g., N-Boc-4,5-dehydroproline methyl ester).

-

Reagent: Methylmagnesium bromide (MeMgBr) or dimethylzinc (

). -

Catalyst: Copper(I) complex (e.g.,

) with a chiral ligand (e.g., Phosphoramidite) to induce enantioselectivity if not using a chiral auxiliary. -

Reaction:

-

Perform a 1,4-conjugate addition (Michael addition) of the methyl group to the

-unsaturated ester. -

This installs the C4-methyl group. The stereochemistry is controlled by the catalyst or the existing chirality of the ring.

-

-

Deprotection: Remove the N-Boc group (TFA/DCM).

Step 2: N-Methylation

-

Substrate: 4-methylproline (from Step 1).[1]

-

Reagents: Formaldehyde,

(Sodium cyanoborohydride) or Formic acid (Eschweiler-Clarke conditions). -

Procedure:

-

Dissolve 4-methylproline in MeOH/Acetic Acid (9:1).

-

Add Formaldehyde (3 eq). Stir 30 min.

-

Add

(2 eq). Stir 12h. -

Workup: Quench with water, extract with DCM (adjust pH to basic first to ensure the amine is neutral).

-

Therapeutic Applications & Decision Matrix

When to use which?

Case Study 1: Improving Oral Bioavailability (Use 1-Methylproline)

If a peptide drug candidate is potent but has poor oral bioavailability due to rapid proteolysis or low membrane permeability, replacing a Proline with 1-methylproline is the first line of defense.

-

Mechanism: The N-methyl group masks the polarity of the peptide bond and blocks the approach of proteases (like chymotrypsin) that require a specific orientation.

Case Study 2: Designing a High-Affinity Inhibitor (Use 1,4-Dimethylproline)

If the goal is to inhibit a receptor that recognizes a specific "turn" conformation (e.g., an SH3 domain binder or an integrin antagonist), 1,4-dimethylproline is superior.

-

Mechanism: By selecting the correct stereoisomer (e.g., trans-4-methyl), you lock the peptide into the bioactive conformation before it even binds. This reduces the "entropic penalty" of binding, significantly increasing affinity (

).

| Parameter | 1-Methylproline | 1,4-Dimethylproline |

| Metabolic Stability | High | Very High (Steric bulk protects ring oxidation) |

| Conformational Cost | Low (Flexible) | High (Pre-organized) |

| Synthesis Complexity | Low (1 step) | High (4-5 steps) |

| Use Case | "Peptide Stapling" alternative; PK improvement. | Structure-Based Drug Design (SBDD). |

References

-

PubChem. (2025).[2] N-Methyl-L-proline | C6H11NO2.[2] National Library of Medicine. [Link]

-

Raines, R. T., et al. (2020). Conformational landscape of substituted prolines. National Institutes of Health (PMC). [Link]

-

Enomoto, H., et al. (2008).[3] Synthesis and biological evaluation of N-mercaptoacylproline... as leukotriene A4 hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2025). A Practical Synthesis of trans-3-Substituted Proline Derivatives Through 1,4-Addition. [Link]

Sources

- 1. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of N-mercaptoacylproline and N-mercaptoacylthiazolidine-4-carboxylic acid derivatives as leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: Fmoc-Protection of 4-Methylpyrrolidine-2-carboxylic Acid for SPPS

Part 1: Strategic Analysis & Chemical Feasibility

The "N-Methyl" Paradox: Clarifying the Target Molecule

Critical Scientific Note: The specific nomenclature "1,4-Dimethylpyrrolidine-2-carboxylic acid" refers to a pyrrolidine ring with a methyl group at position 1 (the nitrogen) and position 4.

-

Chemical Constraint: Position 1 is the nitrogen atom.[1] If this position is methylated (N-methyl), the molecule is a tertiary amine .

-

Fmoc Compatibility: The Fmoc (9-fluorenylmethoxycarbonyl) group protects amines by forming a carbamate.[2] This reaction requires the displacement of a proton (H) from the nitrogen. Tertiary amines cannot be Fmoc-protected because they lack this proton; attempting to react them with Fmoc-Cl or Fmoc-OSu would theoretically yield an unstable quaternary ammonium salt, not a stable carbamate suitable for SPPS.

Corrective Assumption: This guide assumes the user intends to synthesize Fmoc-4-methylpyrrolidine-2-carboxylic acid (also known as Fmoc-4-methylproline) for use in SPPS. In this scenario, the "1-position" is where the Fmoc group will be attached, and the starting material is the secondary amine 4-methylpyrrolidine-2-carboxylic acid .

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For proline derivatives (secondary amines), the choice of protecting reagent is critical to prevent side reactions.

| Feature | Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) | Fmoc-OSu (Fmoc-succinimide) |

| Reactivity | High | Moderate (Controlled) |

| Risk of Dipeptides | High. Can form mixed anhydrides that react with free amino acid to form Fmoc-AA-AA-OH impurities.[3] | Low. Succinimide leaving group is less prone to mixed anhydride formation. |

| Purity Profile | Often requires recrystallization to remove oligomers. | Generally yields higher purity crude. |

| Recommendation | Not Recommended for Proline analogs. | Preferred for high-quality SPPS building blocks. |

Part 2: Experimental Protocol

Synthesis of Fmoc-4-Methylpyrrolidine-2-Carboxylic Acid

Objective: Preparation of N-(9-Fluorenylmethoxycarbonyl)-4-methylproline (Fmoc-4-MePro-OH) from the free amino acid.

Materials Required

-

Substrate: 4-Methylpyrrolidine-2-carboxylic acid (H-4-MePro-OH) [HCl salt or free base].

-

Reagent: Fmoc-OSu (0.95 - 1.0 eq). Note: Using a slight deficit of Fmoc-OSu ensures all Fmoc is consumed, simplifying purification.

-

Base: Sodium Carbonate (

) or Sodium Bicarbonate ( -

Solvent: 1:1 mixture of Water (

) and 1,4-Dioxane (or Acetone). -

Acid: 1N Hydrochloric Acid (HCl) or

.

Step-by-Step Methodology

-

Solubilization & pH Adjustment:

-

Dissolve 10.0 mmol of H-4-MePro-OH in 25 mL of

. -

Add 20.0 mmol (2 eq) of

. -

Checkpoint: Ensure pH is between 8.5 and 9.5. Proline derivatives are secondary amines and are sufficiently nucleophilic, but pH < 8.5 slows the reaction, while pH > 10 promotes Fmoc hydrolysis.

-

-

Reaction Setup:

-

Dissolve 9.5 mmol (0.95 eq) of Fmoc-OSu in 25 mL of 1,4-Dioxane (or Acetone).

-

Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 20 minutes while stirring vigorously at Room Temperature (RT).

-

Why Dropwise? Prevents precipitation of Fmoc-OSu before it can react.

-

-

Monitoring:

-

Workup (Crucial for Purity):

-

Wash: Dilute with 50 mL water. Wash the basic solution 2x with Diethyl Ether or Ethyl Acetate (EtOAc).

-

Mechanism:[6][7] This removes unreacted Fmoc-OSu and organic impurities (Fmoc-byproducts) while the product (Fmoc-AA-COO-) remains in the aqueous phase.

-

Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2.0 using 1N HCl or 10%

. The product will precipitate or form an oil.[8] -

Extraction: Extract the acidic aqueous layer 3x with EtOAc.

-

-

Isolation:

-

Combine organic layers.[4] Wash with Brine (sat. NaCl).

-

Dry over anhydrous

or -

Evaporate solvent under reduced pressure.

-

Crystallization: Recrystallize from EtOAc/Hexane or DCM/Ether if necessary.

-

Analytical Specifications (Self-Validation)

-

HPLC: Purity > 98%.

-

Mass Spec (ESI):

expected at (MW of 4-MePro + 222.2). -

NMR: Check for rotamers. Proline derivatives often show dual peaks in NMR due to cis/trans isomerization of the tertiary carbamate bond. This is not an impurity.

Part 3: SPPS Integration & Handling

Coupling the Hindered Secondary Amine

Once synthesized, Fmoc-4-MePro-OH is a sterically hindered secondary amino acid. Coupling it to the resin is standard, but coupling the NEXT amino acid onto the Fmoc-4-MePro-N-terminus is difficult due to steric bulk.

Recommended Coupling Protocol (On-Resin):

-

Activator: Use HATU or PyAOP (stronger activators) rather than HBTU/HCTU.

-

Additive: HOAt is preferred over HOBt.

-

Conditions: Double coupling (2 x 45 min) at elevated temperature (50°C) is often required if the sequence is prone to aggregation.

Visualization of Workflow

Figure 1: Decision tree and workflow for the Fmoc-protection of 4-methylpyrrolidine-2-carboxylic acid, highlighting the critical structural checkpoint.

Part 4: Troubleshooting & "1,4-Dimethyl" Usage

If you strictly possess This compound (N-methylated) and need to use it in SPPS:

-

As an Internal Residue: You cannot. It cannot be Fmoc-protected.

-

Alternative: Use Fmoc-4-MePro-OH in SPPS. After removing the Fmoc group, perform On-Resin Methylation (e.g., via the Mitsunobu reaction with MeOH/DIAD or reductive amination with Formaldehyde/NaCNBH3) to generate the 1,4-dimethyl motif on the solid phase.

-

-

As an N-Terminal Cap: You can couple it directly to the N-terminus of the peptide resin using HATU/DIEA. No Fmoc protection is needed (or possible).

References

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[9][10] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[10][11] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

-

PubChem. (2024). 1-Methylpyrrolidine-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. scielo.br [scielo.br]

- 3. nbinno.com [nbinno.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. redalyc.org [redalyc.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Fmoc-protected trans-4-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Incorporating 1,4-Dimethylproline into β-Turn Peptide Mimics

Introduction: The Strategic Value of β-Turns and the Quest for Conformational Control

In the intricate landscape of protein and peptide structure, β-turns represent a fundamental secondary structural motif. These elegant four-amino-acid residues reverse the direction of the polypeptide chain, enabling the compact, globular architecture essential for biological function.[1] Beyond their structural role, β-turns are frequently located on the surface of proteins and peptides, where they often serve as critical recognition sites for protein-protein interactions and peptide-receptor binding.[2] Consequently, the ability to mimic the conformation of β-turns with small molecules or constrained peptides has become a cornerstone of modern medicinal chemistry and drug design.[3]

Peptidomimetics that successfully replicate the spatial orientation of key side chains in a native β-turn can exhibit enhanced biological activity, improved metabolic stability, and better oral bioavailability compared to their linear peptide counterparts.[4] The inherent flexibility of short peptides often leads to a rapid loss of their bioactive conformation in solution, rendering them susceptible to proteolytic degradation and reducing their binding affinity.[5] By introducing conformational constraints, we can lock the peptide into its active form, thereby overcoming these limitations.

Proline is a unique amino acid that, due to its cyclic side chain, naturally restricts the conformational freedom of the peptide backbone and is a common constituent of β-turns.[6] However, the native proline residue still allows for a degree of flexibility. To further rigidify the peptide backbone and induce a stable β-turn, chemical modifications to the proline ring can be employed. This guide introduces a novel and powerful tool for this purpose: 1,4-dimethylproline .

This document will provide a comprehensive overview of the rationale behind using 1,4-dimethylproline as a β-turn mimetic, a proposed synthetic route for this non-canonical amino acid, detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and methods for the structural characterization of the resulting β-turn mimics.

The Rationale for 1,4-Dimethylproline: A Dual-Action Approach to Conformational Rigidity

The power of 1,4-dimethylproline as a β-turn inducer lies in the synergistic conformational effects of its two methyl groups. The N-methylation and C4-methylation work in concert to severely restrict the allowable Ramachandran space of the peptide backbone, thereby pre-organizing it into a β-turn geometry.

The Influence of N-Methylation

N-methylation of an amino acid backbone has profound consequences for peptide conformation. The substitution of the amide proton with a methyl group introduces steric hindrance that disfavors extended conformations and can promote the formation of β-turns.[7][8] Furthermore, N-methylation removes the hydrogen bond donor capability of the amide nitrogen, which can influence the overall hydrogen bonding network of the peptide.[7] In the context of proline, N-methylation further restricts the already limited conformational space.

The Role of 4-Methyl Substitution

Substitution at the C4 position of the proline ring has been extensively studied and is known to have a significant impact on the ring's pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[9] The stereochemistry of the 4-substituent dictates the preferred ring conformation. A methyl group at the 4-position, depending on its stereochemistry (4R or 4S), can stabilize a specific ring pucker that is conducive to a particular type of β-turn.[10] For instance, a 4R-methyl group can favor an exo ring pucker, which is often found in type II β-turns.[9]

By combining these two modifications in 1,4-dimethylproline, we create a highly constrained amino acid that is hypothesized to strongly favor a β-turn conformation when incorporated into a peptide sequence.

Caption: Synergistic conformational constraint of 1,4-dimethylproline.

Proposed Synthesis of Fmoc-Protected 1,4-Dimethylproline

As 1,4-dimethylproline is not a commercially available amino acid, a robust synthetic route is required. The following proposed synthesis is based on established methods for the N-methylation and C4-alkylation of proline derivatives. The synthesis starts from the readily available 4-hydroxyproline.

Protocol 1: Synthesis of Fmoc-1,4-dimethylproline

-

Protection of 4-hydroxyproline: Begin with the protection of the amino and carboxyl groups of 4-hydroxy-L-proline. The amino group can be protected with a Boc group, and the carboxyl group can be converted to a methyl ester.[11]

-

Oxidation of the hydroxyl group: The hydroxyl group at the C4 position is then oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

-

Grignard reaction for methylation: A Grignard reaction with methylmagnesium bromide (CH₃MgBr) is performed on the ketone to introduce the methyl group at the C4 position. This reaction will likely yield a mixture of diastereomers, which may require separation by chromatography.

-

N-methylation: The N-Boc group is removed, and the secondary amine is then methylated. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a suitable method for this step.[12][13]

-

Ester hydrolysis and Fmoc protection: The methyl ester is hydrolyzed under basic conditions, and the free amine is then protected with an Fmoc group using Fmoc-OSu to yield the final Fmoc-1,4-dimethylproline, ready for solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

The incorporation of 1,4-dimethylproline into a peptide sequence requires optimized coupling conditions due to its sterically hindered nature. The following protocol outlines the synthesis of a model tetrapeptide, Ac-Ala-(1,4-diMePro)-Gly-NH₂.

Caption: Solid-phase peptide synthesis workflow.

Protocol 2: SPPS of Ac-Ala-(1,4-diMePro)-Gly-NH₂

-

Resin: Rink Amide resin is a suitable solid support for the synthesis of C-terminally amidated peptides.

-

Coupling Reagents: Due to the steric hindrance of 1,4-dimethylproline, a potent coupling reagent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended.[14][15]

-

Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS.

Step-by-Step Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Glycine):

-

Deprotect the Fmoc group on the resin with 20% piperidine in DMF.

-

Couple Fmoc-Gly-OH using HATU/DIPEA (diisopropylethylamine) in DMF.

-

-

Second Amino Acid Coupling (1,4-Dimethylproline):

-

Deprotect the Fmoc group of the resin-bound glycine.

-

Couple Fmoc-1,4-diMePro-OH using HATU/DIPEA. A double coupling may be necessary to ensure complete reaction. Monitor the coupling using a colorimetric test such as the Kaiser test (which will be negative for the secondary amine of proline) or a bromophenol blue test.[14]

-

-

Third Amino Acid Coupling (Alanine):

-

Deprotect the Fmoc group of the resin-bound 1,4-dimethylproline.

-

Couple Fmoc-Ala-OH using HATU/DIPEA.

-

-

Acetylation:

-

Deprotect the final Fmoc group.

-

Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

-

-

Cleavage and Deprotection:

-

Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity of the purified peptide by mass spectrometry (MS).

-

Structural Characterization of the β-Turn Mimic

Confirmation of the desired β-turn conformation is crucial. A combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provides a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7]

Protocol 3: NMR Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for purity and to observe the chemical shifts of the protons. The N-methyl protons of 1,4-dimethylproline are expected to appear as a singlet around 2.7-3.1 ppm.[16]

-

2D NMR:

-

TOCSY (Total Correlation Spectroscopy): To assign all protons within each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. For N-methylated peptides, ROESY is often preferred.[7] Key NOE cross-peaks indicative of a β-turn include those between the α-proton of residue i+1 and the amide proton of residue i+2, and between the amide proton of residue i+2 and the amide proton of residue i+3.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon signals, including the N-methyl and C4-methyl carbons.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide in solution.[17][18]

Protocol 4: CD Analysis

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

-